molecular formula C7H9F3O2 B2441099 Ethyl 3-(trifluoromethyl)crotonate CAS No. 24490-03-7; 64750-89-6

Ethyl 3-(trifluoromethyl)crotonate

Cat. No.: B2441099
CAS No.: 24490-03-7; 64750-89-6
M. Wt: 182.142
InChI Key: OSZLARYVWBUKTG-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a double bond with Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trifluoromethyl)crotonate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce ethyl 4,4,4-trifluoro-3-methylbutanoate.

Scientific Research Applications

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(trifluoromethyl)crotonate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    MEthyl 3-(trifluoromethyl)crotonate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.

Properties

CAS No.

24490-03-7; 64750-89-6

Molecular Formula

C7H9F3O2

Molecular Weight

182.142

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-methylbut-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4-

InChI Key

OSZLARYVWBUKTG-PLNGDYQASA-N

SMILES

CCOC(=O)C=C(C)C(F)(F)F

solubility

not available

Origin of Product

United States

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